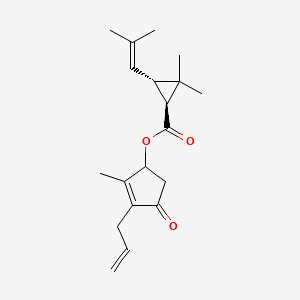

(-)-trans-Allethrin

Description

Historical Trajectory and Discovery within Synthetic Pyrethroid Development

The journey of synthetic pyrethroids began with the quest to create more robust analogues of the natural insecticidal compounds found in chrysanthemum flowers. inchem.orgwikipedia.org The first breakthrough in this endeavor was the synthesis of allethrin (B1665230) in 1949 by Milton S. Schechter and his team at the U.S. Department of Agriculture. wikipedia.orgwho.intnih.gov This achievement was a pivotal moment, establishing the foundation for a new class of insecticides. inchem.orgchemistryviews.org Allethrin was the first synthetic pyrethroid to be commercialized, with its market introduction in 1952. inchem.orgwho.int

The initial synthesis of allethrin produced a racemic mixture of eight different stereoisomers. inchem.orgwho.int This complexity arises from the three chiral centers in the molecule. chemistryviews.org Subsequent research focused on isolating and characterizing these isomers to identify those with the highest insecticidal efficacy. chemistryviews.org This led to the development of enriched isomeric mixtures and eventually, the synthesis of specific isomers. The term "allethrin" itself refers to a mixture of these isomers, while more specific names like bioallethrin (B1148691) and esbiothrin (B166119) were introduced for formulations with particular isomeric compositions. wikipedia.orgwho.int The development of these refined formulations was a significant step in optimizing the insecticidal properties of allethrin-based products. chemistryviews.org

Chemicogenomic Classification of Allethrin Isomers: Focus on (-)-trans-Allethrin Stereochemistry

Pyrethroids are broadly classified into two main types, Type I and Type II, based on their chemical structure and the resulting toxicological effects. inchem.orgnih.gov This classification is primarily determined by the absence or presence of an α-cyano group on the alcohol moiety. nih.govwikipedia.org Allethrin, lacking this cyano group, is classified as a Type I pyrethroid. inchem.orgnih.govcoresta.org Type I pyrethroids are typically associated with a "T-syndrome" in mammals, characterized by tremors and hyperexcitability. inchem.orgpublisso.de

The stereochemistry of allethrin isomers is crucial to their biological activity. Allethrin is an ester of chrysanthemic acid and allethrolone (B1665232). who.int The eight stereoisomers of allethrin result from the different spatial arrangements at the chiral centers in both the acid and alcohol portions of the molecule. who.intchemistryviews.org The insecticidal potency of these isomers varies significantly. chemistryviews.org

The nomenclature "this compound" specifies a particular stereoisomer. The "trans" designation refers to the orientation of the substituents on the cyclopropane (B1198618) ring of the chrysanthemic acid portion. taylorandfrancis.com Research has shown that the trans isomers of pyrethroids are often preferred for household use. researchgate.net The "(-)" indicates the levorotatory nature of this isomer, signifying its ability to rotate plane-polarized light to the left. The insecticidal effectiveness of the different allethrin stereoisomers has been a subject of detailed study, with some isomers demonstrating significantly higher activity than others. chemistryviews.org

Table 1: Classification and Stereochemistry of Allethrin

| Feature | Description |

|---|---|

| Compound | Allethrin |

| Chemical Class | Synthetic Pyrethroid |

| Type | Type I (non-cyano) inchem.orgnih.govcoresta.org |

| Discovery | 1949 by Schechter et al. wikipedia.orgwho.intnih.gov |

| Stereoisomers | 8 possible stereoisomers who.intchemistryviews.org |

| This compound | A specific levorotatory, trans-isomer of allethrin. |

Contemporary Academic Relevance of this compound in Pest Management Paradigms

Despite being the first synthetic pyrethroid, allethrin and its isomers, including this compound, continue to be relevant in contemporary pest management. They are widely used in household insecticide products, such as mosquito coils, mats, and aerosol sprays, for the control of flying insects like mosquitoes and flies. wikipedia.orgchemicalbook.comnih.gov

Recent research continues to explore the efficacy of allethrin-based products. For instance, studies have evaluated the bio-efficacy of d-trans-allethrin against mosquito species like Aedes aegypti, the vector for dengue fever, demonstrating its effectiveness in providing protection from mosquito bites. dipterajournal.com The use of d-trans-allethrin in insecticide sprays has been shown to be effective in controlling this important disease vector. dipterajournal.com Furthermore, the insecticidal properties of allethrin and its isomers are utilized in spatial repellents, which are designed to create a protective space free from biting insects. ivcc.com

The ongoing research into allethrin isomers also includes studies on their environmental fate and behavior. For example, the deposition and dissipation of d-trans-allethrin from mosquito coils in indoor environments have been investigated to understand human exposure. researchgate.net These studies highlight the continued importance of understanding the properties and applications of specific allethrin isomers in modern pest control strategies.

Overview of Research Domains and Structure of the Academic Review

The academic interest in this compound and related isomers spans several research domains. Key areas of investigation include:

Efficacy and Bio-efficacy Studies: Evaluating the insecticidal activity and repellency against various pest species, particularly mosquitoes. nih.govdipterajournal.com

Neurotoxicology: Investigating the mode of action on the insect nervous system, specifically their interaction with voltage-gated sodium channels. inchem.orgcoresta.org

Environmental Chemistry: Studying the persistence, degradation, and dissipation of these compounds in different environmental matrices. researchgate.net

Analytical Chemistry: Developing methods for the separation and quantification of allethrin isomers in commercial products and environmental samples. jascoinc.com

This review has provided a structured overview of this compound, beginning with its historical context within the development of synthetic pyrethroids. It has detailed its chemicogenomic classification and the significance of its stereochemistry. Finally, it has underscored its contemporary relevance in pest management through ongoing research and application.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m0/s1 |

InChI Key |

ZCVAOQKBXKSDMS-DRXWIORDSA-N |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Isomeric SMILES |

CC1=C(C(=O)CC1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Origin of Product |

United States |

Advanced Chemical Synthesis and Stereoselective Derivatization of Trans Allethrin

Retrosynthetic Analysis and Strategic Disconnections for Allethrin (B1665230) Frameworks

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For complex structures like allethrin, identifying strategic bond disconnections is crucial for devising an efficient synthetic route. scripps.eduelsevier.comnumberanalytics.com The allethrin framework is an ester, and the most logical primary disconnection is at the ester linkage, separating the molecule into two key synthons: the allethrolone (B1665232) alcohol portion and the chrysanthemic acid portion. researchgate.net This approach allows for the independent synthesis of each component, which can then be combined in a final esterification step.

Further analysis of the allethrolone synthon, a substituted cyclopentenolone, suggests disconnections that simplify the five-membered ring. Common strategies involve breaking bonds adjacent to the ketone or at the allylic position to reveal simpler acyclic precursors. nih.govchemrxiv.org The chrysanthemic acid synthon, a substituted cyclopropane (B1198618) carboxylic acid, is typically disconnected at the cyclopropane ring, often leading back to acyclic diene precursors through the reverse of a cyclopropanation reaction. nih.gov The choice of specific disconnections is guided by the availability of reliable and stereocontrolled forward reactions to re-forge these bonds.

Enantioselective and Diastereoselective Synthesis of the Allethrolone Moiety

The allethrolone component of (-)-trans-allethrin contains a chiral center that significantly influences the insecticidal activity of the final product. arkat-usa.org Therefore, controlling the stereochemistry of this moiety is paramount.

Catalytic Asymmetric Approaches to Chiral Cyclopentenolones

The synthesis of chiral cyclopentenolones, the core structure of allethrolone, has been a focus of extensive research. acs.orgmu.ac.inmu.ac.in Catalytic asymmetric methods are highly desirable as they can generate the desired enantiomer in high purity from prochiral starting materials using only a small amount of a chiral catalyst. One powerful strategy is the Piancatelli rearrangement, which can convert furfuryl alcohols into 4-hydroxycyclopentenones. researchgate.net The use of chiral catalysts in this rearrangement can induce enantioselectivity, providing a direct route to optically active cyclopentenolone precursors.

Another approach involves the asymmetric reduction of prochiral 2-alkyl-1,3,4-cyclopentanetriones. acs.orgnii.ac.jp Chiral reducing agents, such as lithium aluminum hydride modified with chiral ligands like (-)-N-methylephedrine, have been shown to effectively reduce these triones to the desired chiral allethrolone with good enantioselectivity. acs.orgamanote.com

Stereocontrol in Organometallic and Biocatalytic Transformations

Organometallic reagents play a crucial role in the stereocontrolled synthesis of complex molecules. acs.orgmsu.edubeilstein-journals.org In the context of allethrolone synthesis, organometallic additions to cyclopentenone precursors can be directed by existing stereocenters or chiral auxiliaries to establish the correct relative stereochemistry. For instance, the addition of an allyl group to a chiral cyclopentenone derivative can proceed with high diastereoselectivity, guided by the steric and electronic properties of the substrate and reagent. nih.gov

Biocatalysis has emerged as a powerful and environmentally friendly tool for asymmetric synthesis. mdpi.com Enzymes, such as lipases and reductases, can exhibit exquisite chemo-, regio-, and enantioselectivity. For the synthesis of allethrolone, enzymatic resolution of a racemic mixture is a common strategy. google.com This involves the selective acylation or hydrolysis of one enantiomer by an enzyme, allowing for the separation of the desired (S)-allethrolone from the unreacted (R)-enantiomer. google.com Additionally, whole-cell biotransformations using microorganisms can be employed for the asymmetric reduction of ketone precursors to furnish the chiral alcohol. mdpi.com

Stereospecific Construction of the Chrysanthemate Acid Portion

The chrysanthemic acid component of this compound features a cyclopropane ring with two chiral centers at C1 and C3. The insecticidal potency is highly dependent on the (1R, 3R) or (+)-trans configuration. kangmei.comwikipedia.org

Cyclopropanation Reactions for Chiral Cyclopropane Architectures

The construction of the chiral cyclopropane ring is a key challenge in the synthesis of chrysanthemic acid. wikipedia.org The industrial synthesis often involves the cyclopropanation of a diene, such as 2,5-dimethyl-2,4-hexadiene, with a diazoacetate. kangmei.comgla.ac.uk The development of chiral catalysts for this transformation has enabled the asymmetric synthesis of chrysanthemic acid esters. Copper complexes with chiral salicylaldimine (Schiff base) ligands have proven effective in catalyzing the reaction between a diene and a diazoacetate, yielding the desired cyclopropane with high enantioselectivity. acs.orgunl.pt The substituents on the chiral ligand can be fine-tuned to maximize both the catalytic activity and the stereoselectivity of the reaction. acs.org

Alternative stereospecific syntheses often start from readily available chiral natural products. For example, (+)-Δ³-carene has been converted into (+)-trans-chrysanthemic acid through a sequence involving ozonolysis and subsequent chemical transformations. oup.comtandfonline.com Similarly, (+)-α-pinene has served as a chiral starting material for the stereospecific synthesis of methyl (+)-trans-chrysanthemate. tandfonline.com

Geometric Isomer Control (cis/trans) during Synthesis

Controlling the geometric isomerism (cis/trans) of the substituents on the cyclopropane ring is as crucial as controlling the enantioselectivity. The trans isomer is the desired configuration for highly active pyrethroids. rsc.org In catalytic cyclopropanation reactions, the choice of catalyst and reaction conditions can influence the cis/trans ratio of the product. gla.ac.uk Some catalytic systems show a high preference for the formation of the thermodynamically more stable trans isomer. acs.org

In a different approach, a stereoselective synthesis reported by R. W. Mills and colleagues involved the reduction of an allenic cyclopropane intermediate. rsc.org The reduction with sodium in liquid ammonia (B1221849) was highly regioselective and stereoselective, affording a high yield of (±)-trans-chrysanthemyl alcohol. This stereocontrol was attributed to the intramolecular delivery of a proton from the pendant hydroxyl group to an intermediate cyclopropyl (B3062369) carbanion. rsc.org Computational studies have also been employed to understand the energetics of cis-trans isomerization, providing insights that can aid in designing syntheses that favor the desired trans isomer. d-nb.info

Esterification Methodologies for Chiral Allethrin Conjugation

The synthesis of specific stereoisomers of allethrin, such as this compound, hinges on the stereoselective esterification of a chiral chrysanthemic acid moiety with a chiral allethrolone moiety. The biological efficacy of pyrethroids is highly dependent on their stereochemistry, with the (+)-trans-chrysanthemate ester of (+)-allethrolone (S-Bioallethrin) being the most insecticidally active isomer. researchgate.netwho.int The development of methodologies to control this crucial ester formation is central to producing enantiomerically enriched or pure products.

Initial synthetic routes often started with a cis/trans mixture of chrysanthemic acids, resulting in a complex mixture of up to eight stereoisomers that required subsequent separation. chemistryviews.org Modern approaches focus on stereocontrolled synthesis to maximize the yield of the desired isomer. A common and direct method involves the reaction of the chrysanthemoyl chloride with the allethrolone alcohol. For instance, to prepare a specific isomer, (+)-trans-chrysanthemic acid is converted to its acid chloride using an agent like thionyl chloride. ucanr.edu This activated acyl donor is then reacted with the desired enantiomer of allethrolone in the presence of a base, such as pyridine, to facilitate the esterification and neutralize the HCl byproduct. ucanr.edu

Other advanced esterification techniques have been explored to achieve high yields and maintain stereochemical integrity. These include methods like the use of dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often employed in peptide chemistry, and the Shiina esterification, which uses 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a coupling reagent. beilstein-journals.org The choice of method can be influenced by the scale of the synthesis, the stability of the substrates, and the desired purity of the final conjugate. For resolving racemic acid precursors, chiral auxiliaries can be used. For example, esterification with a chiral alcohol like L-(-)-menthol can produce diastereomeric esters that are separable by chromatography, after which the auxiliary can be cleaved to yield the enantiomerically pure acid. beilstein-journals.org

The table below summarizes various esterification approaches used in the synthesis of pyrethroid esters.

| Method | Reagents | Key Features | Reference |

| Acid Chloride Method | Thionyl chloride (SOCl₂), Pyridine | A classic, robust method involving activation of the carboxylic acid. | ucanr.edu |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Forms a stable dicyclohexylurea (DCU) byproduct; common in fine chemical synthesis. | ucanr.edu |

| Shiina Esterification | 2-methyl-6-nitrobenzoic anhydride (MNBA) | A powerful dehydration-condensation method effective for sterically hindered substrates. | beilstein-journals.org |

| Chiral Auxiliary Resolution | L-(-)-Menthol, coupling agent | Allows for separation of racemic acid precursors via diastereomeric esters. | beilstein-journals.org |

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic and Analytical Studies

Isotopically labeled compounds are indispensable tools for studying the metabolism, environmental fate, and mode of action of insecticides. The synthesis of deuterated and other isotopically labeled forms of this compound allows researchers to trace the molecule and its degradation products with high sensitivity and specificity.

Deuterium (B1214612) labeling is particularly valuable for metabolic studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "deuterium kinetic isotope effect." This effect can slow down metabolic pathways that involve the cleavage of a C-H bond at a labeled position, helping to identify sites of metabolic attack and create metabolically more stable analogs. researchgate.netnih.gov For example, deuteration can be achieved through metal-catalyzed H-D exchange reactions, where a catalyst like palladium on carbon (Pd/C) is used with a deuterium source such as D₂O to replace specific hydrogen atoms with deuterium. nih.gov Another strategy involves building the molecule from isotopically labeled precursors. acs.org

Specific labeling of this compound can be achieved at various positions on the molecule. For analytical purposes, such as in radioimmunoassays or as internal standards for mass spectrometry, tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) labels are often incorporated. who.intacs.org For example, optically pure pyrethroids have been successfully labeled with deuterium and tritium in the methylcyclopentenonyl (allethrolone) ring. acs.org The synthesis of a D5-allethrin standard has been reported for use in analytical detection methods. researchgate.net These labeled standards are crucial for quantitative residue analysis in environmental and biological samples.

The development of specific antibodies for immunoassays also relies on synthetic derivatives of allethrin. For example, a hapten was synthesized by selectively modifying the terminal olefin of S-Bioallethrin, which was then conjugated to a protein carrier to elicit an antibody response. ucanr.edu This demonstrates how synthetic chemistry enables the creation of sophisticated analytical tools.

| Isotope | Position of Label | Application | Reference |

| Deuterium (D or ²H) | Various positions | Metabolic stability studies (kinetic isotope effect), analytical standards. | researchgate.netnih.gov |

| Tritium (³H) | Allethrolone ring | Radio-labeling for metabolic and mechanistic studies. | acs.org |

| Carbon-14 (¹⁴C) | Various positions | Tracing environmental fate and metabolic pathways. | epa.gov |

Design and Synthesis of Novel Analogs for Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to the development of new and improved insecticides. By systematically modifying the chemical structure of a parent compound like this compound, chemists can identify the key molecular features responsible for its insecticidal potency and selectivity. nih.gov The goal is often to enhance activity, improve photostability, and fine-tune the spectrum of activity against different insect species. open.ac.uk

The allethrin molecule can be conceptually divided into several segments, primarily the acid moiety (chrysanthemic acid) and the alcohol moiety (allethrolone), each of which can be modified. open.ac.uk Early SAR studies focused on simplifying the alcohol component of the natural pyrethrins (B594832), which led to the synthesis of allethrin itself, where a diene side chain was simplified to an allyl group. nih.gov

Further modifications to the alcohol component have yielded highly successful commercial pyrethroids. For example, replacing the allethrolone moiety with a more photostable 3-phenoxybenzyl alcohol led to the development of phenothrin (B69414) and permethrin (B1679614). nih.govinchem.org A simple change of the allyl group in allethrin to a propargyl group resulted in prallethrin, an analog with a significantly enhanced knockdown effect against household pests. nih.gov

| Analog | Structural Modification (relative to Allethrin) | Impact on Properties | Reference |

| Prallethrin | Allyl group on alcohol replaced with a propargyl group. | Enhanced knockdown activity. | nih.gov |

| Resmethrin | Allethrolone replaced with 5-benzyl-3-furylmethyl alcohol. | Higher insecticidal activity, lower mammalian toxicity. | nih.gov |

| Permethrin | Allethrolone replaced with 3-phenoxybenzyl alcohol; isobutenyl methyls on acid replaced with Cl. | Increased photostability. | nih.gov |

| Fenvalerate | Chrysanthemic acid replaced with a substituted phenylacetic acid (non-cyclopropane). | Broad-spectrum agricultural insecticide. | nih.gov |

Molecular and Neurophysiological Mechanisms of Action in Arthropod Target Organisms

Voltage-Gated Sodium Channel (VGSC) Modulation in Invertebrate Nervous Systems

The principal molecular target for (-)-trans-Allethrin and other pyrethroids is the voltage-gated sodium channel (VGSC) located in the membranes of nerve cells. nih.govresearchgate.net These channels are crucial for the initiation and propagation of action potentials, the electrical signals essential for nerve communication. patsnap.comnih.gov this compound, classified as a Type I pyrethroid due to the absence of an α-cyano group, acts as a potent modulator of VGSC function. nih.govnih.gov The greater sensitivity of insect sodium channels to pyrethroids compared to mammalian channels contributes to the selective toxicity of these insecticides. nih.govnih.gov

This compound binds to the VGSCs at a site distinct from the channel's pore, indicating an allosteric mechanism of action. nih.gov Pyrethroids are thought to bind to a receptor site within the sodium channel, potentially involving the protein domains that control the channel's gating mechanism. lilab-ecust.cn The binding of this compound to the VGSC induces conformational changes that alter the channel's normal gating kinetics. nih.gov This interaction is highly dependent on the channel's state, with pyrethroids showing a preference for binding to the open state of the sodium channel. nih.gov The interaction with the VGSC is stereospecific, with different isomers of pyrethroids exhibiting vastly different levels of activity. nih.gov

The binding of this compound to the VGSC profoundly alters its gating kinetics. nih.gov Specifically, it prolongs the opening of the sodium channels and slows the rate of their inactivation. nih.govannualreviews.org This leads to a persistent influx of sodium ions into the neuron during a depolarizing stimulus. ontosight.aipatsnap.com Upon repolarization of the nerve membrane, a characteristic slowly decaying sodium "tail current" is observed. nih.govnih.gov This sustained sodium influx results in a prolonged depolarization of the nerve membrane, preventing it from returning to its resting state. patsnap.comnih.gov Consequently, the neuron becomes hyperexcitable, leading to repetitive and uncontrolled firing of nerve impulses. ontosight.aipatsnap.com This hyperactivity ultimately results in paralysis and death of the insect. ontosight.aiherts.ac.uk

The table below summarizes the effects of Type I pyrethroids, such as allethrin (B1665230), on VGSC gating kinetics.

| Parameter | Effect of this compound | Consequence |

| Sodium Channel Activation | Slowed kinetics nih.gov | A large steady-state sodium current appears during depolarization. nih.gov |

| Sodium Channel Inactivation | Selectively delayed and slowed nih.govannualreviews.org | Prolongs the sodium current during a depolarizing pulse. annualreviews.org |

| Sodium Influx | Prolonged patsnap.com | Causes a persistent depolarization of the nerve membrane. patsnap.com |

| Repolarization | A large, slowly decaying sodium tail current appears. nih.govlilab-ecust.cn | The nerve cell is prevented from resetting for the next signal. patsnap.com |

| Nerve Excitability | Hyperexcitation and repetitive firing patsnap.comlilab-ecust.cn | Leads to tremors, convulsions, and eventual paralysis. patsnap.com |

Electrophysiological studies have demonstrated the effects of allethrin on the nervous systems of various arthropod species. In early studies on lobster and squid giant axons, allethrin was shown to cause a prolonged flow of sodium currents. nih.gov In isolated crayfish and squid giant axons, (+)-trans allethrin induced repetitive discharges in response to a single stimulus, a result of an increase in the depolarizing after-potential caused by slowed sodium channel kinetics. lilab-ecust.cn

In the cockroach, a clear correlation exists between the behavioral signs of allethrin poisoning, such as restlessness and uncoordinated movements, and the electrophysiological effects on the nervous system, including repetitive discharges in both sensory and motor neurons. who.int Studies on honeybee antennal lobe neurons in cell culture have also shown that pyrethroids, including the Type I pyrethroid tetramethrin (B1681291) which is structurally similar to allethrin, cause a marked slowing of the tail current upon repolarization. plos.org The temperature can also influence the effects of allethrin, with its nerve-blocking action being more pronounced at lower temperatures in cockroach giant axons. who.int

Alterations in Sodium Channel Gating Kinetics and Prolonged Depolarization

Effects on Other Arthropod Neurotransmitter Systems and Ion Channels (e.g., GABA Receptors)

While the primary target of this compound is the VGSC, there is evidence that pyrethroids can interact with other neurotransmitter systems and ion channels, although these are generally considered secondary sites of action. annualreviews.org The γ-aminobutyric acid (GABA) receptor-chloride ionophore complex is a known target for some insecticides. annualreviews.org GABA is a major inhibitory neurotransmitter in insects. irac-online.org

However, the effects on GABA receptors are more strongly associated with Type II pyrethroids (those containing an α-cyano group). annualreviews.orgwho.int Studies have shown that Type I pyrethroids like allethrin are much less potent or inactive as inhibitors of the GABA-gated chloride channel. who.inttandfonline.com

Some research suggests that pyrethroids may also affect voltage-gated calcium channels (VGCCs). wikipedia.orgnih.govnih.gov These channels share structural and functional similarities with VGSCs. nih.gov Disruption of neuroendocrine activity by pyrethroids, which may be mediated by effects on calcium channels, has been implicated in their irreversible toxic effects in insects. annualreviews.orgwikipedia.org One study on rat pheochromocytoma cells found that allethrin could differentially modulate VGCC subtypes, stimulating some while inhibiting others. nih.govnih.gov

Structure-Activity Relationships (SAR) Governing Insecticidal Efficacy and Selectivity

The insecticidal efficacy and selectivity of pyrethroids are heavily influenced by their chemical structure. nih.gov The development of synthetic pyrethroids like allethrin was born from the structural modification of natural pyrethrins (B594832) to improve stability and activity. jst.go.jpresearchgate.net

A key structural feature governing the biological action of pyrethroids is the presence or absence of an α-cyano group on the alcohol moiety. wikipedia.org

Type I pyrethroids , such as this compound, lack this group and typically induce symptoms of tremors and hyperexcitability (T-syndrome). nih.govlilab-ecust.cn

Type II pyrethroids , which possess an α-cyano group, are generally more potent and cause a different set of symptoms. nih.gov

The stereochemistry of the pyrethroid molecule is also critical for its insecticidal activity. nih.gov Allethrin is a mixture of eight stereoisomers, and their biological activities can vary significantly. herts.ac.uk For instance, with the related pyrethroid tetramethrin, the (+)-trans and (+)-cis isomers are highly active, while the (-)-trans and (-)-cis isomers are almost inactive. nih.gov This high degree of stereospecificity points to a very specific interaction with the target site on the VGSC. nih.gov

The table below highlights key structural features and their relationship to the activity of pyrethroids.

| Structural Feature | Influence on Activity | Example Compound(s) |

| α-cyano group | Determines classification as Type I or Type II, influencing symptoms and potency. nih.govwikipedia.org | Allethrin (Type I), Deltamethrin (B41696) (Type II) nih.govnih.gov |

| Stereoisomerism | Critically affects insecticidal potency, with some isomers being highly active and others inactive. nih.gov | Tetramethrin nih.gov |

| Acid Moiety | Modifications to the chrysanthemic acid portion can enhance photostability and insecticidal activity. jst.go.jp | Permethrin (B1679614), Cypermethrin jst.go.jp |

| Alcohol Moiety | Replacement of the alcohol group from natural pyrethrins led to more stable and effective synthetic compounds. jst.go.jp | Allethrin, Resmethrin annualreviews.orgjst.go.jp |

Cellular and Subcellular Pathophysiology in Susceptible Arthropod Tissues

The neurophysiological disruptions caused by this compound lead to significant cellular and subcellular pathophysiology in susceptible arthropod tissues. The repetitive firing of neurons at presynaptic nerve terminals leads to an increased release of neurotransmitters, which can be followed by a blockage of neuromuscular transmission. annualreviews.org This contributes to the paralysis observed in poisoned insects. annualreviews.org

In addition to effects on motor and sensory neurons, pyrethroids also impact neurosecretory neurons. annualreviews.org In insects like the stick insect and Rhodnius prolixus, pyrethroids induce prolonged burst discharges and alter the firing patterns of nerves that control the release of neurohormones. annualreviews.org This can lead to ultrastructural changes in neurosecretory cells and may explain secondary effects like diuresis seen in some pyrethroid-intoxicated insects. annualreviews.org

At a subcellular level, prolonged exposure to allethrin can induce cellular toxicity. For instance, in vitro studies on human cells have shown that allethrin can cause oxidative damage and necrosis. wikipedia.org In mice, exposure to allethrin-based mosquito coil smoke has been linked to histological changes and necrotic cell death in liver tissue, likely due to allethrin-induced toxicity on cell membranes. nih.gov

Biotransformation Pathways in Arthropods Leading to Detoxification or Bioactivation

The metabolic fate of this compound in arthropods is a critical determinant of its insecticidal efficacy. Arthropods have evolved sophisticated enzymatic systems to metabolize xenobiotics, including pyrethroid insecticides. These biotransformation processes typically lead to the detoxification of the compound, converting the lipophilic insecticide into more polar, water-soluble metabolites that can be more easily excreted. slideshare.net The primary enzymatic systems involved in the metabolism of pyrethroids like this compound are cytochrome P450 monooxygenases (P450s) and carboxylesterases (Est). cambridge.orgnih.gov These enzymes mediate detoxification through two main pathways: oxidative metabolism and hydrolytic cleavage. capes.gov.brwho.int

The detoxification of pyrethroids can occur through two main types of metabolic reactions: Phase I reactions, which include oxidation, hydrolysis, and reduction, and Phase II reactions, which involve conjugation of the metabolites with endogenous molecules to further increase their solubility for excretion. slideshare.netmdpi.com For this compound, the key biotransformation pathways are oxidation by P450s and hydrolysis by esterases.

Oxidative Metabolism

Cytochrome P450-dependent monooxygenases are a major family of enzymes responsible for the oxidative metabolism of a wide range of xenobiotics, including pyrethroids. cambridge.orgmdpi.comnih.gov In the case of allethrin, P450s catalyze the hydroxylation of the molecule at several positions. A primary pathway involves the oxidation of the chrysanthemic acid moiety of the molecule. annualreviews.org Specifically, the trans-methyl group of the isobutenyl side chain is a major site for hydroxylation. who.intannualreviews.org This initial oxidation results in the formation of a hydroxymethyl derivative, allethrin-(E)-ol. tandfonline.com This alcohol metabolite can then undergo further sequential oxidation, first to an aldehyde (allethrin-(E)-al) and subsequently to a carboxylic acid (allethrin-(E)-acid). annualreviews.orgtandfonline.com

Other sites on the allethrin molecule are also susceptible to P450-mediated oxidation, including the gem-dimethyl group on the cyclopropane (B1198618) ring and the methylene (B1212753) group of the allyl side chain on the allethrolone (B1665232) moiety. who.int The formation of these oxidized metabolites represents a detoxification process, as research has shown these derivatives to possess significantly lower toxicity to houseflies compared to the parent allethrin compound. tandfonline.com

Hydrolytic Metabolism

The second major pathway for the biotransformation of this compound is hydrolysis, catalyzed by carboxylesterases (COEs). scielo.breje.cz These enzymes cleave the central ester bond that links the chrysanthemic acid and allethrolone portions of the molecule. scielo.brresearchgate.net This ester cleavage results in the formation of two separate metabolites: chrysanthemic acid and allethrolone. who.intresearchgate.net Like the products of oxidative metabolism, these hydrolyzed fragments are less toxic than the intact insecticide. tandfonline.com The relative importance of the hydrolytic versus the oxidative pathway can vary depending on the specific arthropod species. capes.gov.br

Interactive Data Table: Key Biotransformation Reactions of Allethrin in Arthropods

| Enzyme System | Reaction Type | Site of Action on Allethrin Molecule | Resulting Metabolite(s) | Effect |

| Cytochrome P450 Monooxygenases | Oxidation (Hydroxylation) | trans-methyl group of the isobutenyl side chain | Allethrin-(E)-ol | Detoxification tandfonline.com |

| Cytochrome P450 Monooxygenases | Oxidation | Aldehyde group (from Allethrin-(E)-ol) | Allethrin-(E)-al | Detoxification tandfonline.com |

| Cytochrome P450 Monooxygenases | Oxidation | Aldehyde group (from Allethrin-(E)-al) | Allethrin-(E)-acid | Detoxification tandfonline.com |

| Cytochrome P450 Monooxygenases | Oxidation (Hydroxylation) | gem-dimethyl group on cyclopropane ring | Hydroxylated allethrin derivatives | Detoxification who.int |

| Cytochrome P450 Monooxygenases | Oxidation (Hydroxylation) | Methylene of the allyl group | Hydroxylated allethrin derivatives | Detoxification who.int |

| Carboxylesterases | Hydrolysis | Central ester bond | Chrysanthemic acid and Allethrolone | Detoxification who.intresearchgate.net |

Environmental Fate, Transport, and Degradation Pathways of Trans Allethrin

Photodegradation Kinetics and Product Identification in Aqueous and Atmospheric Compartments

(-)-trans-Allethrin is susceptible to degradation upon exposure to sunlight, a process that limits its persistence in the environment. inchem.org The primary mechanisms of its photolytic breakdown include cleavage of the ester linkage and isomerization.

The photodegradation of allethrin (B1665230) isomers is initiated by the absorption of ultraviolet (UV) radiation. Studies have shown that UV light, particularly at wavelengths below 300 nm, is effective in inducing direct photolysis. researchgate.net The major photoreactions observed for allethrin include ester cleavage, cis/trans-isomerization, and oxidation at various positions on the molecule. who.int

When exposed to sunlight, a thin film of allethrin on a glass surface showed 90% degradation within approximately 8 hours. who.int The key photochemical processes identified are:

Ester Bond Cleavage: This is a primary degradation route, leading to the formation of chrysanthemic acid and allethrolone (B1665232). researchgate.netwho.int

Isomerization: Photoisomerization between cis and trans isomers at the cyclopropane (B1198618) ring can occur. who.intsci-hub.se

Oxidation: Oxidation reactions can happen at the isobutenyl methyl group of the acid moiety and the methylene (B1212753) of the allyl group in the alcohol moiety. who.int

Epoxidation: The formation of epoxides at the isobutenyl double bond has also been identified as a photolytic pathway. who.int

These reactions result in a mixture of photoproducts, with their relative abundance depending on the irradiation conditions and the matrix in which the compound is present.

The stability of this compound to light is significantly influenced by the environmental medium. Due to its instability in sunlight, its use in agriculture is limited. acs.org In aqueous environments, the photodegradation of allethrin has been observed to follow first-order kinetics. researchgate.net The presence of photosensitizers in natural waters, such as humic substances, can potentially accelerate the degradation process through indirect photolysis. researchgate.net

In the atmosphere, pyrethroids can exist in the gas phase or adsorbed to particulate matter. Their atmospheric fate will be influenced by reactions with photochemically generated oxidants like hydroxyl radicals (OH•). The presence of water can also play a role; for instance, the hydrolysis of similar ester-containing compounds in aqueous aerosols is influenced by temperature and pH. nih.gov While specific data on the atmospheric photodegradation kinetics of this compound is sparse, its structural properties suggest that photolysis would be a significant removal pathway. regulations.govregulations.gov

Wavelength-Specific Cleavage and Isomerization Processes

Microbial Biotransformation and Mineralization in Soil and Aquatic Ecosystems

Microbial activity is a crucial factor in the degradation of this compound in soil and water. frontiersin.org Various microorganisms can utilize the compound as a source of carbon and energy, breaking it down into less complex molecules through enzymatic action. researchgate.netfrontiersin.org

The initial and rate-limiting step in the microbial degradation of pyrethroids like this compound is the cleavage of the ester bond. researchgate.net This reaction is catalyzed by esterase enzymes, particularly carboxylesterases, which are produced by a wide range of soil and aquatic microorganisms. researchgate.net

These esterases are typically serine hydrolases that catalyze the hydrolysis of the ester linkage through a nucleophilic attack by a serine residue in the enzyme's active site. researchgate.netdokumen.pub This enzymatic hydrolysis breaks the this compound molecule into its constituent alcohol (allethrolone) and acid (chrysanthemic acid) moieties. frontiersin.org Following the initial hydrolysis, further degradation of these primary metabolites occurs through the action of other enzymes, including oxidoreductases, which catalyze oxidation-reduction reactions, leading to the opening of aromatic rings and eventual mineralization to carbon dioxide and water. frontiersin.org

Several bacterial and fungal species have been isolated and identified for their ability to degrade allethrin. These microorganisms have demonstrated the capacity to break down the insecticide in laboratory settings, often utilizing it as a sole carbon source. nih.govresearchgate.net The efficiency of degradation varies among species and is influenced by environmental conditions such as pH, temperature, and the initial concentration of the compound. researchgate.netnih.gov

Below is a table summarizing key microbial species involved in allethrin degradation and their reported efficiencies.

| Microbial Species | Type | Degradation Conditions | Degradation Efficiency | Source(s) |

| Acidomonas sp. | Bacterium | 16 mM allethrin in minimal medium | >70% in 72 hours | researchgate.net |

| Bacillus megaterium strain HLJ7 | Bacterium | 50 mg/L allethrin in minimal medium | 96.5% in 11 days | researchgate.netresearchgate.net |

| Sphingomonas trueperi strain CW3 | Bacterium | 50 mg/L allethrin, pH 7.0, 30°C | 93% in 7 days | researchgate.net |

| Fusarium proliferatum strain CF2 | Fungus | 50 mg/L allethrin, pH 6.0, 26°C | 100% in 144 hours | nih.gov |

The microbial degradation of this compound results in the formation of several intermediate metabolites. The identification of these metabolites is key to understanding the complete degradation pathway and assessing the potential environmental impact of any persistent breakdown products.

The primary step, ester hydrolysis, yields chrysanthemic acid and allethrolone. who.intfrontiersin.org Subsequent microbial action further breaks down these initial products. For example, studies on Acidomonas sp. have identified several downstream metabolites. frontiersin.org

The table below lists the major metabolites identified from the microbial degradation of allethrin.

| Metabolite | Precursor Compound | Degrading Microorganism(s) | Environmental Significance | Source(s) |

| Allethrolone | Allethrin | Acidomonas sp., Bacillus megaterium | Primary hydrolysis product, subject to further degradation. | who.intfrontiersin.org |

| Chrysanthemic acid | Allethrin | Acidomonas sp., Bacillus megaterium | Primary hydrolysis product, subject to further degradation. | frontiersin.org |

| Chrysanthemum dicarboxylic acid | Allethrin (via oxidation) | Rat metabolism (indicative pathway) | An oxidized metabolite, generally more water-soluble. | who.int |

| Cyclopropanecarboxylic acid, 2,2-dimethyl-3(2-methyl-1-propenyl) | Chrysanthemic acid | Acidomonas sp. | A breakdown product of the acid moiety. | frontiersin.org |

The degradation pathways employed by strains like Bacillus megaterium HLJ7 have been shown to effectively convert allethrin into non-toxic intermediate metabolites, indicating the potential for complete mineralization and detoxification of the parent compound in contaminated environments. researchgate.net

Identification of Key Microbial Genera and Species Involved in Allethrin Degradation

Hydrolytic Degradation Under Abiotic Conditions (pH, Temperature Effects)

The hydrolytic degradation of this compound is significantly influenced by pH and temperature. Under abiotic conditions, the stability of the allethrin isomers, including this compound, is pH-dependent. The compound is stable to hydrolysis at acidic to neutral pH levels (pH 5 and 7). regulations.gov However, under alkaline conditions (pH 9), it undergoes fairly rapid hydrolysis, with a reported half-life of 4.3 days at 25°C. regulations.govregulations.gov This indicates that in alkaline aquatic environments, hydrolytic degradation would be a significant pathway for the dissipation of this compound.

The primary degradation products from the hydrolysis of d-trans-allethrin at pH 9 include allethrolone, which was found at a maximum of 18.9% of the applied radioactivity. regulations.gov Two major, unidentified degradates were also observed, accounting for approximately 35% and 29% of the applied radioactivity, respectively. regulations.gov The chemical structure of some polymers makes them more susceptible to hydrolysis, a process that can be catalyzed by acidic or alkaline conditions. specialchem.com

Temperature also plays a crucial role in the rate of hydrolysis. specialchem.com Generally, higher temperatures accelerate chemical reactions, including the hydrolysis of pesticides. specialchem.com While specific quantitative data on the effect of a range of temperatures on this compound hydrolysis is limited in the provided search results, it is a well-established principle that increased temperature will increase the rate of hydrolytic degradation. specialchem.com For instance, the toxicity of (+)-trans-allethrin to bluegills was found to be about 1.5 times higher at 22°C than at 12°C, which may be indirectly related to metabolic or degradation rates. nih.gov

Table 1: Hydrolysis Half-life of d-trans-Allethrin at 25°C

| pH | Half-life (days) | Reference |

|---|---|---|

| 5 | Stable | regulations.govregulations.gov |

| 7 | Stable | regulations.govregulations.gov |

| 9 | 4.3 | regulations.govregulations.gov |

Sorption, Leaching, and Volatilization Dynamics in Soil-Water Systems

The movement and distribution of this compound in the environment are governed by its sorption to soil particles, potential for leaching into groundwater, and volatilization into the atmosphere.

Sorption and Leaching: this compound is expected to have low mobility in most soils due to its tendency to adsorb to soil particles. regulations.gov The organic carbon-normalized soil partition coefficient (Koc) is a key indicator of this behavior. In a batch equilibrium study, Koc values for allethrin ranged from 1134 to 1718, with a mean of 1405 across four different soil types. regulations.govregulations.gov According to the Food and Agriculture Organization (FAO) soil mobility classification, these Koc values indicate that d-trans-allethrin is slightly mobile in soil. regulations.gov

The sorption of pesticides is primarily controlled by the organic matter content of the soil. irost.ir Consequently, allethrins are likely to be more mobile in soils with lower organic matter content, such as coarse sandy soils. regulations.gov This suggests a slightly higher, though likely still minimal, potential for groundwater contamination when used on low-organic-matter soils or on neutral or acidic sandy soils overlying shallow aquifers. regulations.gov Pyrethroids, in general, are strongly adsorbed on soil and sediments and are not easily eluted with water. inchem.org

Volatilization: Allethrins are described as low to moderately volatile compounds. regulations.gov The vapor pressure of d-trans-allethrin is reported as 3.3 x 10⁻⁴ Torr at 25°C, and its Henry's Law Constant is estimated to be 1.43 x 10⁻⁵ atm-m³/mole. regulations.gov While volatilization from soil and water surfaces can occur, it is expected that when used at night, more of the chemical will land on surfaces to be degraded by sunlight or soil microbes rather than volatilizing immediately. amazonaws.com

Table 2: Soil Sorption and Mobility of d-trans-Allethrin

| Parameter | Value | Reference |

|---|---|---|

| Organic Carbon-Normalized Soil Partition Coefficient (Koc) | 1134 - 1718 | regulations.govregulations.gov |

| Soil Mobility Classification | Slightly mobile | regulations.gov |

Mass Balance and Environmental Persistence Modeling of this compound

Environmental Persistence: this compound is considered to be slightly persistent in aerobic soil environments. regulations.gov In aerobic soil metabolism studies, the half-life of d-trans-allethrin was reported to be between 16.9 and 22.0 days for the acid-labeled moiety and between 40.1 and 42.5 days for the alcohol-labeled moiety. regulations.govregulations.gov These findings indicate that aerobic metabolism is a significant degradation pathway for allethrins in soil. regulations.gov In contrast, soil degradation can take up to 60 days to reach half of the applied concentration under certain conditions. amazonaws.com

The main transformation products identified in environmental fate studies include carbon dioxide (CO₂), which accounted for a maximum of 71% in an aerobic soil metabolism study, indicating significant mineralization. regulations.govregulations.gov Other major products are allethrolone and dihydroxyallethrolone. regulations.govregulations.gov A significant portion of the parent compound can also become unextracted residues bound to soil. regulations.gov

Modeling: While specific mass balance models for this compound were not detailed in the provided search results, the data on its degradation rates, sorption coefficients, and volatilization potential are essential inputs for such models. For example, the Estimation Program Interface (EPI) Suite is used to estimate properties like the photodegradation in air, which is predicted to have a half-life of less than one hour. regulations.gov

The potential for bioaccumulation is another aspect of its environmental fate. The high log Kow values of >5 and 4.95 for allethrins indicate a potential for bioaccumulation in organisms. regulations.gov However, bioconcentration studies with allethrin compounds suggest that while there is some accumulation in fish tissue, it is considered moderate. amazonaws.com

It is important to note that the environmental fate database for allethrins is considered sparse in some areas, and data from the structurally similar natural pyrethrin, pyrethrin 1, is sometimes used to supplement the assessment of allethrins' environmental fate. regulations.govregulations.gov

Table 3: Aerobic Soil Metabolism Half-life of d-trans-Allethrin at 25°C

| Labeled Moiety | Half-life (days) | Reference |

|---|---|---|

| Acid-labeled | 16.9 - 22.0 | regulations.govregulations.gov |

| Alcohol-labeled | 40.1 - 42.5 | regulations.govregulations.gov |

Ecological Impact and Ecotoxicological Investigations for Non Target Organisms

Impact on Terrestrial Non-Target Arthropods (e.g., Pollinators, Beneficial Insects)

Pyrethroids as a class are known to be toxic to insects, and this can include beneficial species such as pollinators and predatory insects. xerces.org Allethrins are considered moderately toxic to honeybees. herts.ac.ukamazonaws.com The acute contact LD50 for honeybees is reported to be between 3.4 and 3.9 µg per bee. rayfull.com

While laboratory studies indicate high toxicity of pyrethroids to beneficial insects, field studies have sometimes shown lesser effects, particularly when used according to label recommendations at lower application rates. researchgate.net For instance, the EPA's risk assessment for honeybees, considering fogger applications of allethrins, calculated a low risk. amazonaws.com This is attributed to the expectation that residues on vegetation would be significantly lower than the levels of concern for bees. amazonaws.com

Sublethal exposure to pyrethroid insecticides can lead to behavioral changes in non-target insects. nih.gov Even if not immediately lethal, such exposures can interfere with crucial activities like foraging and recruitment, potentially impacting colony health and dynamics. nih.gov While specific studies on the sublethal behavioral effects of (-)-trans-Allethrin on colony dynamics are not extensively detailed in the provided results, the general neurotoxic action of pyrethroids suggests a potential for such impacts. nih.gov These insecticides act on the nervous system, which can lead to paralysis before death. rayfull.comorst.edu

Non-target arthropods can be exposed to this compound through direct contact with sprays or fogger applications, as well as through contact with treated surfaces. amazonaws.comresearchgate.net The use of allethrins in outdoor foggers and mosquito coils represents a significant exposure pathway. nih.govepa.gov However, the risk to non-target organisms is often considered low due to the limited area of application and rapid degradation in the environment. amazonaws.comamazonaws.comregulations.gov

Risk assessments for terrestrial invertebrates, such as honeybees, typically compare lethal dose values (LD50) with expected environmental concentrations resulting from various application methods. amazonaws.com The EPA has concluded that for the supported outdoor uses of allethrins, which are primarily limited spot-treatments, the exposure levels are expected to be below the acute levels of concern for non-target organisms. regulations.govpublicnow.com

Sublethal Behavioral Effects and Colony Dynamics

Aquatic Ecotoxicology: Effects on Fish, Invertebrates, and Amphibians

Allethrins are recognized as being highly toxic to fish and aquatic invertebrates. epa.govbeyondpesticides.orgwikipedia.org This high toxicity is a key consideration in the environmental risk assessment of these compounds. nj.gov The sensitivity of fish to pyrethroids may be linked to their slower metabolism and elimination of these substances. orst.edu

Acute toxicity data demonstrate the high sensitivity of aquatic organisms to allethrins. The 96-hour lethal concentration (LC50) values for fish range from 9 to 90 µg/L, with S-Bioallethrin being the most toxic isomer. who.int For d-trans-allethrin, the acute 96-hour LC50 for Rainbow trout has been reported as 13.9 ppb. rayfull.com The toxicity of (+)-trans-allethrin to bluegill was observed to be approximately 1.5 times higher at 22°C than at 12°C, indicating temperature can influence toxicity. who.int

Aquatic invertebrates also show high susceptibility. Technical allethrin (B1665230) is classified as very highly toxic to freshwater aquatic invertebrates. epa.gov However, some species like Daphnia are generally less sensitive, with LC50 values ranging from 150 to 50,000 µg/L. who.int The stonefly is an exception, being highly susceptible with a 96-hour LC50 of 2 µg/L. who.int

Chronic toxicity data for aquatic organisms are less available. While acceptable acute toxicity data for freshwater fish and invertebrates have been submitted for allethrins, chronic data for these organisms and any toxicity data for estuarine/marine animals are lacking. regulations.gov Due to the limited potential for allethrins to reach significant concentrations in aquatic environments from their current use patterns, the need for these chronic studies has been considered minimal in some assessments. epa.govregulations.gov

| Organism | Species | Compound | Exposure Time | Endpoint | Value | Reference |

|---|---|---|---|---|---|---|

| Fish | Rainbow Trout (Oncorhynchus mykiss) | d-trans-Allethrin | 96 hours | LC50 | 13.9 µg/L | rayfull.com |

| Fish | Coho Salmon | d-allethrin (B1317032) | - | LC50 | 0.0026 mg/L | orst.edu |

| Fish | Fathead Minnow | s-bioallethrin | - | LC50 | 0.08 mg/L | orst.edu |

| Invertebrate | Stonefly | Allethrin | 96 hours | LC50 | 2 µg/L | who.int |

| Invertebrate | Daphnia | Allethrin | - | LC50 | 150 - 50,000 µg/L | who.int |

| Crustacean | - | Bioallethrin (B1148691) | - | LC50 | 0.150 mg/L | amazonaws.com |

Synthetic pyrethroids, including allethrins, are strongly adsorbed on soil and sediment, which limits their elution with water. who.int There is generally considered to be little tendency for bioaccumulation in organisms. who.int The hazard for bioaccumulation of allethrin compounds has been rated as moderate. amazonaws.com Although pyrethroids are lipophilic, they are generally metabolized and eliminated by organisms, reducing the potential for significant bioaccumulation. who.int No specific studies on the trophic transfer of this compound in aquatic food webs were found in the provided search results.

Acute and Chronic Toxicity Endpoints in Representative Aquatic Species

Ecotoxicological Effects on Avian and Mammalian Wildlife (Excluding Human Clinical Data)

The toxicity of allethrins to birds is considered low. amazonaws.comwho.int The oral LD50 for allethrin in bobwhite quail is 2030 mg/kg, and it is greater than 2000 mg/kg in mallards, classifying it as practically non-toxic to birds. orst.edu The dietary LD50 for d-allethrin is 5620 ppm for both mallard ducks and bobwhite quail. orst.edu Risk assessments have concluded that the supported uses of allethrins are not expected to pose a risk to non-target wildlife, including avian species. epa.gov

| Organism Class | Species | Compound | Endpoint | Value | Reference |

|---|---|---|---|---|---|

| Avian | Bobwhite Quail | Allethrin | Oral LD50 | 2030 mg/kg | orst.edu |

| Avian | Mallard Duck | Allethrin | Oral LD50 | >2000 mg/kg | orst.edu |

| Avian | Mallard Duck | d-allethrin | Dietary LC50 | 5620 ppm | orst.edu |

| Avian | Bobwhite Quail | d-allethrin | Dietary LC50 | 5620 ppm | orst.edu |

| Mammalian | Rat (male) | d-trans-Allethrin | Oral LD50 | 709 mg/kg | rayfull.com |

| Mammalian | Rat (female) | d-trans-Allethrin | Oral LD50 | 1042 mg/kg | rayfull.com |

| Mammalian | Rabbit | d-trans-Allethrin | Dermal LD50 | >3000 mg/kg | rayfull.com |

Ecosystem-Level Responses and Community Structure Changes

The introduction of this compound into the environment can elicit a range of responses at the ecosystem level, influencing the structure and function of biological communities. The impact is largely dependent on the receiving environment (aquatic or terrestrial) and the concentration of the compound.

Aquatic Ecosystems

Aquatic environments are particularly vulnerable to this compound. As a synthetic pyrethroid, it exhibits high toxicity to fish and aquatic invertebrates, which can lead to significant shifts in community structure. wikipedia.orgnj.gov

Direct Effects on Community Composition: The high acute toxicity to fish and invertebrates can cause a decline in the populations of sensitive species. wikipedia.orgwho.int For instance, the stonefly is noted as being particularly susceptible. who.int Such direct lethal and sub-lethal effects can alter the species richness and abundance within an aquatic community, favoring more tolerant species and potentially leading to a less diverse ecosystem. The U.S. Environmental Protection Agency (EPA) acknowledges that allethrins are toxic to fish and aquatic invertebrates, mandating precautionary labeling on products. epa.gov

Cascading Effects: The reduction of specific populations can trigger cascading effects throughout the food web. For example, a decline in aquatic insect predators due to this compound exposure could lead to an increase in their prey populations, such as certain types of zooplankton. beyondpesticides.org Conversely, a reduction in herbivorous invertebrates could result in an increase in phytoplankton biomass. beyondpesticides.org These indirect effects demonstrate how the impact on a few key species can restructure the entire community.

Interactive Table: Acute Toxicity of Allethrins to Non-Target Aquatic Organisms

This table summarizes the acute toxicity values (LC50) for various aquatic organisms exposed to different forms of allethrin. The LC50 represents the concentration of a chemical in water that is lethal to 50% of the test organisms within a specified period.

| Organism | Chemical | 96-hr LC50 (μg/L) | Temperature (°C) | Reference |

| Bluegill sunfish | (+)-trans-allethrin | 13 | 17 | who.int |

| Bluegill sunfish | (+)-trans-allethrin | 8.7 | 22 | who.int |

| Rainbow trout | Allethrin | 19 | 12 | who.int |

| Channel catfish | Allethrin | 30 | 22 | who.int |

| Fathead minnow | Allethrin | 27 | 18 | who.int |

| Stonefly | Allethrin | 2 | 15 | who.int |

| Water flea (Daphnia magna) | Allethrin | 55 | 20 | who.int |

| Zebrafish (Danio rerio) | d-trans allethrin | 0.80 | Not Specified | beyondpesticides.org |

Terrestrial Ecosystems

In terrestrial environments, the risk of this compound causing significant ecosystem-level changes is generally considered low, primarily due to its typical use patterns (e.g., mosquito coils, spatial repellents) which limit widespread environmental exposure. regulations.govamazonaws.com

Effects on Invertebrates: While pyrethroids are known insecticides, the EPA's risk assessments for the registered uses of d-allethrin suggest a low probability of impacting listed terrestrial invertebrates. regulations.gov This is attributed to the limited area of effect around dispensing devices, sporadic use, and dilution in the air. regulations.gov However, allethrins are recognized as being toxic to honey bees. who.intamazonaws.com

Effects on Vertebrates: The toxicity of allethrin to birds is low. who.intamazonaws.com Risk assessments indicate that from supported outdoor uses, exposure levels are expected to be below the acute risk Levels of Concern (LOCs) for birds and mammals. regulations.gov

Soil Microbial Communities: Soil microorganisms play a critical role in nutrient cycling and decomposition. Some microbes, such as those from the genera Acidomonas and Sphingomonas, have been shown to degrade allethrin, using it as a source of carbon. researchgate.netfrontiersin.orgnih.govmdpi.com The presence of this compound could, therefore, lead to a shift in the soil microbial community, potentially favoring the proliferation of these degrading bacteria over other, more sensitive species. researchgate.netnih.gov This alteration in the microbial community structure could have subsequent impacts on soil health and fertility. researchgate.net

Risk Assessment Frameworks and Ecological Models for Environmental Exposures

The ecological risk assessment for this compound, like other pesticides, follows a structured framework to evaluate the potential for adverse effects on non-target organisms and the environment. This process is employed by regulatory agencies such as the U.S. EPA. regulations.govregulations.gov

The framework generally consists of four main steps:

Hazard Identification: This step involves identifying the types of adverse effects a substance can cause. For this compound, this includes its neurotoxic mode of action and its known high toxicity to aquatic life. who.intwefco-africa.co.za Data from acute and chronic toxicity studies on various organisms are reviewed. regulations.gov

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects. who.int It involves determining toxicity endpoints like the LC50 (the concentration lethal to 50% of a test population) or the No-Observed-Adverse-Effect-Level (NOAEL). who.int

Exposure Assessment: This step estimates the extent of exposure of non-target organisms to the chemical in the environment. who.int For this compound, exposure modeling is used to predict environmental concentrations resulting from its use in products like mosquito repellent candles and coils. regulations.gov These models often use conservative assumptions to avoid underestimating potential exposure. regulations.gov The assessment considers factors like the application method, environmental fate (e.g., degradation, soil binding), and potential for runoff or drift. regulations.govregulations.govwefco-africa.co.za

Risk Characterization: This final step integrates the hazard and exposure assessments to determine the likelihood of adverse ecological effects. regulations.gov A common method is the risk quotient (RQ) approach, where the RQ is calculated by dividing the Predicted Environmental Concentration (PEC) by a toxicity endpoint (e.g., LC50). If the RQ exceeds a predetermined Level of Concern (LOC), it indicates a potential risk, which may trigger further investigation or regulatory action. regulations.gov

Ecological Models and Data Bridging

Due to the chemical similarities between the various isomers of allethrin, regulatory agencies often "bridge" data, allowing information from one isomer (e.g., d-allethrin) to be used in the risk assessment for another, such as this compound (a component of bioallethrin). regulations.govregulations.gov This approach is used when data for a specific isomer is lacking. regulations.gov

The EPA's ecological risk assessments for allethrins have concluded that for the remaining registered uses, exposure levels are generally below the agency's LOCs for non-target organisms in both aquatic and terrestrial environments. regulations.gov Based on low exposure potential and relative insensitivity for many species, the EPA has made a "No Effect" determination for all listed endangered species concerning the use of d-allethrin. regulations.gov However, it is also noted that data gaps exist, particularly for assessing the potential risks from chronic exposure to many taxa. regulations.gov

Advanced Analytical Methodologies for Detection and Quantification of Trans Allethrin

Chromatographic Separation Techniques for Isomer-Specific Analysis

Chromatography is a cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like allethrin (B1665230), which has multiple stereoisomers, isomer-specific analysis is crucial as different isomers can exhibit varying biological activities.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and robust technique for the analysis of volatile and semi-volatile compounds like (-)-trans-Allethrin. hpst.cz This method offers high sensitivity and selectivity, making it ideal for detecting trace residues in various matrices such as food, water, and indoor air. hpst.cznih.gov The process begins with the sample being vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. puntofocal.gob.ar The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.

Tandem mass spectrometry (MS/MS) enhances selectivity by performing two stages of mass analysis. The first stage selects the precursor ion of the target analyte, and the second stage analyzes the fragment ions produced after collision-induced dissociation. This reduces matrix interference and allows for confident identification and quantification at very low levels. mdpi.com For instance, methods have been developed for the simultaneous measurement of multiple pyrethroids, including allethrin, in indoor air with detection limits around 1 ng/m³. researchgate.net The run time for allethrin samples in GC-MS analysis can be approximately 33 to 34 minutes. researchgate.net

Table 1: Example GC-MS/MS Parameters for Allethrin Analysis

| Parameter | Setting |

|---|---|

| GC Column | HP-1 capillary column (30 m x 0.32 mm) puntofocal.gob.ar |

| Injector Temperature | 250 °C puntofocal.gob.ar |

| Carrier Gas | Helium or Hydrogen hpst.cz |

| Oven Program | Temperature gradient optimized for pyrethroid separation |

| Ionization Mode | Electron Impact (EI) researchgate.net |

| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound |

| Detection Limit | ~1 ng/m³ in air samples researchgate.net |

For the analysis of this compound and its metabolites in complex biological and environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. mercodia.comnih.gov This technique is particularly suited for compounds that are less volatile, thermally labile, or polar, which can be challenging to analyze by GC. nih.gov LC-MS/MS is widely used for quantitative analysis of drugs and their metabolites in biological samples like plasma, urine, and tissues. mercodia.com

The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The use of soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allows for the gentle transfer of ions into the mass spectrometer, minimizing fragmentation and preserving the molecular ion. capes.gov.br This is crucial for identifying unknown metabolites. LC-MS/MS has been successfully used to identify impurities in d-allethrin (B1317032) samples, confirming the presence of compounds like chrysolactone and chloro allethrin derivatives. capes.gov.br Furthermore, methods have been developed to quantify permethrin (B1679614) isomers and their metabolites in various biological matrices of pregnant rats and fetuses, demonstrating the technique's applicability to complex toxicokinetic studies. nih.gov

Table 2: LC-MS/MS in Metabolite Identification

| Application | Key Findings |

|---|---|

| Impurity Profiling of d-Allethrin | Confirmed the identity of impurities like chrysolactone and chloro allethrin derivatives using API-ESI and APCI. capes.gov.br |

| Metabolite Identification in Complex Matrices | UPLC coupled with high-resolution mass spectrometry can be used to identify pesticide metabolites in soil extracts. waters.com |

| Toxicokinetic Studies | Quantified permethrin isomers and their metabolites in maternal and fetal tissues, demonstrating the ability to analyze complex biological samples. nih.gov |

Since this compound is a specific stereoisomer, determining its enantiomeric purity and the ratio of different isomers in a mixture is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose. jascoinc.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. acs.org

Various chiral columns have been employed for the separation of allethrin isomers. acs.orgresearchgate.net For example, a two-dimensional achiral/chiral HPLC method has been optimized for the stereochemical resolution and determination of the elution order of the eight stereoisomers of synthetic allethrin. capes.gov.br This method used a monolithic silica (B1680970) column for the initial separation of cis and trans diastereoisomers, followed by an enantioselective column for the resolution of the individual stereoisomers. capes.gov.br The use of a circular dichroism (CD) detector can further aid in the identification and confirmation of the elution order of the enantiomers. capes.gov.br Such methods are crucial for quality control and for studying the stereoselective behavior of allethrin in biological and environmental systems.

Table 3: Chiral HPLC for Allethrin Isomer Separation

| Chiral Stationary Phase | Application |

|---|---|

| (2-hydroxypropyl)-β-cyclodextrin | Shape selective in reverse-phase mode for allethrin using water and acetonitrile. jascoinc.com |

| Sumichiral OA-4600 | Efficient separation of allethrin into its eight isomers. acs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices and Metabolites

Spectroscopic Characterization and Elucidation of Allethrin and its Degradation Products

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its various degradation products. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules, including this compound. wikipedia.org NMR provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule, allowing for the determination of its connectivity and stereochemistry. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org The resulting IR spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic IR absorption bands would be expected for the ester carbonyl (C=O) group, the carbon-carbon double bonds (C=C), and the C-H bonds. The IR spectrum can be used as a fingerprint to identify the compound and to monitor its degradation, as changes in the functional groups will result in a different spectrum. puntofocal.gob.ar Theoretical studies have combined experimental IR spectra of allethrin with quantum mechanical calculations to perform complete vibrational assignments for both cis and trans isomers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. msu.edu The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λmax). msu.edu For this compound, the chromophores, such as the conjugated system in the cyclopentenone ring and the ester group, will give rise to characteristic UV absorption bands. researchgate.net UV-Vis spectroscopy is often used in conjunction with HPLC for the detection and quantification of analytes as they elute from the column. jascoinc.com The electronic spectra of cis and trans isomers of Allethrin have been studied in the gas phase, ethanol, and aqueous solutions, showing different behaviors depending on the solvent. researchgate.net

Table 4: Spectroscopic Data for Allethrin Isomers

| Spectroscopic Technique | Information Provided |

|---|---|

| IR Spectroscopy | Confirms the presence of functional groups like C=O and C=C. The absorption spectrum of a sample should be very similar to that of a d-allethrin reference standard in the 4000 cm⁻¹ to 400 cm⁻¹ region. puntofocal.gob.ar |

| UV-Vis Spectroscopy | Provides information on electronic transitions. Used for detection in HPLC, with a common wavelength being 254 nm. jascoinc.com The electronic spectra of cis and trans isomers show different behaviors in various solvents. researchgate.net |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Advanced Sample Preparation Techniques for Diverse Environmental and Biological Matrices (Non-Human)

The accurate detection of this compound in complex environmental and non-human biological samples necessitates sophisticated sample preparation techniques to isolate the analyte from interfering matrix components. Modern methods aim to improve efficiency, reduce solvent consumption, and enhance the sensitivity of subsequent analytical measurements. researchgate.netmdpi.com

Conventional methods like liquid-liquid extraction (LLE) are often time-consuming and require large volumes of organic solvents. researchgate.net Advanced techniques such as Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Matrix Solid-Phase Dispersion (MSPD) have become prevalent for pyrethroid analysis. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent material packed in a cartridge. researchgate.net The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. researchgate.net For pyrethroids, common sorbents include C18-bonded silica. Immunoaffinity chromatography (IAC), a highly selective form of SPE, utilizes antibodies immobilized on a solid support to specifically capture the target analyte. nih.govresearchgate.net This approach has been successfully used for the selective extraction of pyrethroids from complex matrices. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free equilibrium-based technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace above it). mdpi.com The analytes partition from the sample matrix to the fiber coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

Matrix Solid-Phase Dispersion (MSPD): MSPD is particularly useful for solid and semi-solid samples. The process involves blending the sample with a solid sorbent (like C18) in a mortar and pestle, which simultaneously disrupts the sample matrix and disperses the components onto the sorbent surface. This mixture is then packed into a column, and interfering substances can be washed away before the target analyte is eluted. This method has been applied to the extraction of pyrethroid residues from various matrices. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS approach is a streamlined method that involves an initial extraction with a solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE). mdpi.com This method has gained widespread use for multi-residue pesticide analysis, including pyrethroids, in diverse samples. mdpi.comuniroma1.it

These advanced methods offer significant advantages in terms of sample throughput, reduction in solvent use, and improved extract purity, which are critical for the reliable quantification of this compound at trace levels. researchgate.net

Table 1: Overview of Advanced Sample Preparation Techniques for Pyrethroids

| Technique | Principle | Target Matrices (Non-Human) | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitioning between a liquid sample and a solid sorbent. | Water, Soil extracts. | Reduced solvent use, high recovery, and concentration factor. researchgate.net |